N-[(3-chloro-4,5-diethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride
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Overview
Description
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a chloro-substituted phenyl ring, two ethoxy groups, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride typically involves multiple steps. The starting materials include 3-chloro-4,5-diethoxybenzaldehyde and imidazole. The key steps in the synthesis are:
Condensation Reaction: The aldehyde group of 3-chloro-4,5-diethoxybenzaldehyde reacts with imidazole to form an imidazole-substituted intermediate.
Reduction: The intermediate is then reduced to form the corresponding amine.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and automated systems can also improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, affecting their function. The chloro and ethoxy groups may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-4,5-diethoxyphenyl)methyl]ethanamine;hydrochloride
- (3-chloro-4,5-diethoxyphenyl)methanamine
Uniqueness
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride is unique due to the presence of both the imidazole ring and the chloro-substituted phenyl ring with ethoxy groups. This combination of functional groups provides distinct chemical properties and biological activities that are not found in similar compounds.
Properties
IUPAC Name |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2.2ClH/c1-3-22-16-11-14(10-15(18)17(16)23-4-2)12-19-6-5-8-21-9-7-20-13-21;;/h7,9-11,13,19H,3-6,8,12H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRNWKRYJRNTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCCN2C=CN=C2)Cl)OCC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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